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2-acetamido-3-(1H-indol-3-yl)propanamide

Enzymology Serine protease kinetics Substrate specificity

2-Acetamido-3-(1H-indol-3-yl)propanamide, synonymously known as N-acetyl-L-tryptophanamide (NATA), is a methyl-capped, N- and C-terminal blocked dipeptide analogue of the essential amino acid L-tryptophan. With molecular formula C₁₃H₁₅N₃O₂, a molecular weight of 245.28 g/mol, and a melting point of 194–196 °C , NATA serves as a widely adopted spectroscopic standard and model compound for studying tryptophan photophysics in proteins.

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
Cat. No. B4678749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-acetamido-3-(1H-indol-3-yl)propanamide
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N
InChIInChI=1S/C13H15N3O2/c1-8(17)16-12(13(14)18)6-9-7-15-11-5-3-2-4-10(9)11/h2-5,7,12,15H,6H2,1H3,(H2,14,18)(H,16,17)
InChIKeyHNGIZKAMDMBRKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetamido-3-(1H-indol-3-yl)propanamide (NATA): Key Physicochemical and Functional Baseline for Procurement Decision-Making


2-Acetamido-3-(1H-indol-3-yl)propanamide, synonymously known as N-acetyl-L-tryptophanamide (NATA), is a methyl-capped, N- and C-terminal blocked dipeptide analogue of the essential amino acid L-tryptophan . With molecular formula C₁₃H₁₅N₃O₂, a molecular weight of 245.28 g/mol, and a melting point of 194–196 °C , NATA serves as a widely adopted spectroscopic standard and model compound for studying tryptophan photophysics in proteins. It is commercially available at ≥99% purity (HPLC) and is employed as a fluorescence quantum yield reference (Φ = 0.14 in water at 25 °C), a fluorescence lifetime standard (τ ≈ 2.85 ns in neutral water), and a defined substrate for serine proteases such as α-chymotrypsin [1].

Why N-Acetyl-L-tryptophanamide Cannot Be Substituted with Generic Tryptophan Derivatives in Quantitative Bioanalytical and Enzymatic Workflows


Despite sharing an indole fluorophore with L-tryptophan, N-acetyl-L-tryptophan methyl amide (NATMA), and N-acetyl-L-tryptophan ethyl ester (NATE), NATA occupies a unique parameter space across fluorescence quantum yield, conformational population, enzyme substrate affinity, and radical reactivity that renders generic substitution scientifically invalid. The primary amide C-terminus of NATA eliminates the rotamer heterogeneity that complicates free L-tryptophan fluorescence decay [1], while producing a quantum yield (Φ = 0.13 in water) that is 2.3-fold higher than the corresponding ethyl ester (NATE, Φ = 0.057) [2]—making NATA the only member of this series providing adequate signal-to-noise ratio for both steady-state and time-resolved fluorescence standardization. In enzymatic contexts, NATA's α-chymotrypsin binding constant (K's = 4.7 mM) differs by 6.2-fold from the closest side-chain analogue N-acetyl-L-phenylalaninamide (K's = 29 mM) [3], demonstrating that even single-residue substitutions produce quantitatively distinct binding interactions. These compound-specific, numerically defined differences establish that NATA is a non-fungible reference material and substrate.

Quantitative Differentiation Evidence for 2-Acetamido-3-(1H-indol-3-yl)propanamide (NATA) Against Closest Analogs


α-Chymotrypsin Substrate Binding Affinity: NATA vs. N-Acetyl-L-phenylalaninamide – A 6.2-Fold Difference in K's

In a direct head-to-head determination using the proflavin-displacement method, the enzyme-substrate binding constant (K's) for N-acetyl-L-tryptophanamide (NATA) with α-chymotrypsin at pH 8.0 was measured as 4.7 mM, compared to 29 mM for N-acetyl-L-phenylalaninamide under identical conditions [1]. This 6.2-fold tighter binding for the tryptophanamide derivative demonstrates that the indole side chain contributes substantially more binding free energy than the phenyl side chain in the S1 pocket of chymotrypsin.

Enzymology Serine protease kinetics Substrate specificity

Fluorescence Quantum Yield in Aqueous Solution: NATA (Φ=0.13) Positioned Between 3-Methylindole (Φ=0.31) and NATE (Φ=0.057)

Muíño and Callis (2009) measured fluorescence quantum yields in water for three tryptophan chromophore systems: 3-methylindole (3MI, Φ = 0.31), N-acetyl-L-tryptophanamide (NATA, Φ = 0.13), and N-acetyl-L-tryptophan ethyl ester (NATE, Φ = 0.057) [1]. NATA's quantum yield is 2.3-fold higher than NATE but 2.4-fold lower than 3MI. Critically, all three compounds converge to Φ ≈ 0.35 in the aprotic solvent dioxane, confirming that the differential quenching in water arises from ring-to-amide electron transfer that is unique to the amide/ester backbone substituent. The primary amide of NATA produces a CT state energy intermediate between that of 3MI (no quenching pathway) and NATE (stronger quenching due to lower CT state energy).

Fluorescence spectroscopy Quantum yield standard Photophysics

Conformational Simplicity: NATA Exhibits Only Two Gas-Phase Conformers vs. Three for NATMA

Using laser-induced fluorescence (LIF) excitation, fluorescence-dip infrared (FDIR) spectroscopy, and UV-UV hole-burning spectroscopy, Dian et al. (2002) assigned single-conformation spectra for two methyl-capped dipeptides: NATA and N-acetyl tryptophan methyl amide (NATMA) [1]. NATA's LIF spectrum originates from exactly two conformers—one C5 (extended backbone) and one C7(eq) (H-bonded seven-membered ring). In contrast, NATMA exhibits three conformers: two distinct C5 structures (C5(AP) and C5(APhi)) and one C7(eq). The additional C5 conformer in NATMA arises from the methyl amide C-terminus enabling an alternative backbone orientation. NATA(B) and NATMA(C) are both assigned as C7(eq)(PhiP), while NATA(A) and NATMA(B) are C5(AP), and NATMA(A) is uniquely C5(APhi).

Conformational analysis IR-UV spectroscopy Dipeptide mimetics

Radical Repair Kinetics: 14-Fold Slower Urate-Mediated Repair for Free NATA vs. Chymotrypsin-Bound Tryptophan Radicals

Domazou et al. (2012) used pulse radiolysis to compare the rate constants for urate-mediated repair of tryptophan radicals in different molecular environments [1]. The second-order rate constant for repair of free N-acetyltryptophan amide radicals was determined as 1.9 × 10⁷ M⁻¹ s⁻¹, which is 14 times lower than the rate constant for repair of tryptophan radicals within the chymotrypsin protein matrix (2.7 × 10⁸ M⁻¹ s⁻¹). The protein environment thus accelerates radical repair by approximately one order of magnitude relative to the free NATA model compound.

Free radical biochemistry Pulse radiolysis Protein oxidation

Fluorescence Intensity Benchmark: NATA Produces 2-Fold Higher Emission Intensity Than Single-Trp Peptides in Denaturing Conditions

Bowler and co-workers (2007) compared fluorescence intensities of NATA against tripeptide (AWA) and pentapeptide (AAWAA) models under denaturing conditions [1]. In 8.5 M urea, the maximum fluorescence intensity (IF at λmax) for NATA was 49,000 arbitrary units, compared to 24,400 for AWA (50% lower) and 28,500 for AAWAA (42% lower). In 6 M guanidine hydrochloride (GdnHCl), NATA yielded IF = 35,500 vs. 22,100 (AWA, 38% lower) and 23,100 (AAWAA, 35% lower). NATA exhibited monoexponential fluorescence decay (τ = 4.04 ns in urea, 2.80 ns in GdnHCl), whereas all peptides displayed heterogeneous, Gaussian-distributed lifetimes, reflecting the additional quenching complexity introduced by intra-peptide carbonyl groups.

Protein folding Fluorescence quenching Tryptophan probe

pH-Independent Binding of the Amide vs. pH-Dependent Binding of the Carboxylic Acid: NATA as a Charge-Neutral Chymotrypsin Ligand

Johnson and Knowles (1966) determined inhibition constants (Ki) for N-acetyl-D-tryptophan amide, N-acetyl-D-tryptophan, and N-acetyl-L-tryptophan binding to α-chymotrypsin across pH 2.2–9.65 by equilibrium dialysis [1]. The uncharged amide inhibitor (N-acetyl-D-tryptophan amide) exhibited pH-independent binding with Ki ≈ 2.0 mM across the entire pH range. In stark contrast, the carboxylic acid enantiomers displayed marked pH dependence governed by an enzyme ionizable group of pKa ~7.3: Ki for N-acetyl-D-tryptophan varied from ~1.5–3.3 mM at acidic pH to 10.5–20 mM above pH 7.9. Although the D-enantiomer amide was studied, the charge-neutral primary amide terminus—shared by the L-enantiomer NATA—is the structural determinant of pH-independent binding, distinguishing it from the free acid form N-acetyl-L-tryptophan.

Enzyme inhibition pH-dependent binding Chymotrypsin

Procurement-Relevant Application Scenarios for 2-Acetamido-3-(1H-indol-3-yl)propanamide (NATA) Based on Quantitative Differentiation Evidence


Fluorescence Quantum Yield and Lifetime Standard for Spectrofluorometer Calibration

NATA serves as a primary fluorescence standard with a well-characterized quantum yield of Φ = 0.13–0.14 in water [1] and a monoexponential fluorescence lifetime of τ ≈ 2.85 ns in neutral aqueous solution [2]. Unlike free L-tryptophan, which exhibits biexponential decay due to zwitterionic rotamer populations [3], NATA's single-exponential decay simplifies instrument response function deconvolution. Its quantum yield is 2.3-fold higher than the ethyl ester analog NATE (Φ = 0.057) [1], providing superior signal-to-noise ratio for detector calibration. Procurement of NATA is indicated for laboratories requiring a reproducible, monoexponential fluorescence reference material with published quantum yield values cross-validated across multiple independent studies.

Defined Substrate for α-Chymotrypsin Kinetic Assays with 6.2-Fold Higher Affinity Than Phenylalaninamide Analogues

NATA binds α-chymotrypsin with K's = 4.7 mM at pH 8.0, representing a 6.2-fold affinity advantage over N-acetyl-L-phenylalaninamide (K's = 29 mM) [1]. This higher intrinsic affinity enables lower substrate concentrations in kinetic assays while maintaining measurable turnover, reducing inner-filter effects in fluorescence-based detection. The primary amide C-terminus ensures pH-independent binding (unlike the carboxylic acid form) across pH 2.2–9.65 [2], providing consistent kinetic parameters regardless of assay pH. Laboratories conducting chymotrypsin mechanism studies, inhibitor screening, or enzyme kinetics teaching should prioritize NATA over phenylalaninamide substrates for improved assay sensitivity and pH robustness.

Conformationally Defined Model for Computational Tryptophan Photophysics

NATA's gas-phase conformational landscape is limited to exactly two spectroscopically distinguishable conformers—C5 (extended backbone) and C7(eq) (H-bonded ring)—as established by IR-UV double-resonance spectroscopy [1]. This contrasts with the three conformers of NATMA and four conformers of NATE [1], making NATA the simplest methyl-capped dipeptide model for benchmarking quantum chemical calculations of indole-to-amide electron transfer. Computational chemists modeling the distance and orientation dependence of through-bond electron transfer in tryptophan should specify NATA as the experimental reference compound, as its two-conformer system minimizes the conformational averaging that complicates comparison between theory and experiment in NATMA or NATE.

Control Compound for Tryptophan Radical Reactivity Studies in Free Radical Biology

The rate constant for urate-mediated repair of NATA radicals (k = 1.9 × 10⁷ M⁻¹ s⁻¹) is 14-fold lower than that of tryptophan radicals embedded in chymotrypsin (k = 2.7 × 10⁸ M⁻¹ s⁻¹) [1]. This quantitative differential makes NATA an indispensable solvent-exposed control for pulse radiolysis and flash photolysis experiments investigating the effect of protein microenvironment on tryptophan radical stability and repair kinetics. Free radical biologists should procure NATA as the matched small-molecule reference for every experiment quantifying protein-encapsulated tryptophan radical reactivity.

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